N-(p-Tolyl)furan-2-sulfonamide
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Overview
Description
N-(p-Tolyl)furan-2-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a furan ring attached to a sulfonamide group, with a p-tolyl substituent on the nitrogen atom. Sulfonamides have been widely studied for their antibacterial, antifungal, and anti-inflammatory properties, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)furan-2-sulfonamide typically involves the reaction of furan-2-sulfonyl chloride with p-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(p-Tolyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the furan ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-(p-Tolyl)furan-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the antibacterial effects observed with sulfonamides.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.
Sulfadiazine: A sulfonamide with a pyrimidine ring, known for its use in treating bacterial infections.
Sulfamethoxazole: A sulfonamide with an oxazole ring, commonly used in combination with trimethoprim.
Uniqueness: N-(p-Tolyl)furan-2-sulfonamide is unique due to the presence of both a furan ring and a p-tolyl group, which can impart distinct chemical and biological properties. The furan ring can participate in various chemical reactions, while the p-tolyl group can enhance the compound’s lipophilicity and potentially improve its biological activity.
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)furan-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S/c1-9-4-6-10(7-5-9)12-16(13,14)11-3-2-8-15-11/h2-8,12H,1H3 |
InChI Key |
AWHQXLWQLFHCCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2 |
Origin of Product |
United States |
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